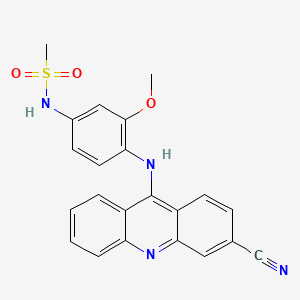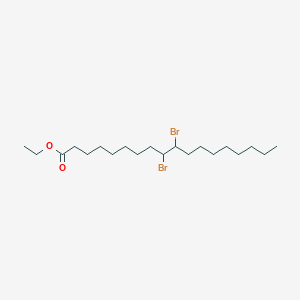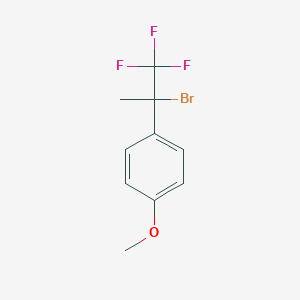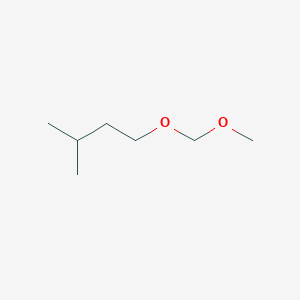
3,3'-Dibromo-2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative characterized by the presence of bromine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method is the bromination of 2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carbonyl-containing biphenyl derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Wirkmechanismus
The mechanism of action of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
Uniqueness
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .
Eigenschaften
| 79115-30-3 | |
Molekularformel |
C16H16Br2O2 |
Molekulargewicht |
400.10 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromo-2-methoxy-5-methylphenyl)-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-9-5-11(15(19-3)13(17)7-9)12-6-10(2)8-14(18)16(12)20-4/h5-8H,1-4H3 |
InChI-Schlüssel |
SNBCRKMIPXFLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OC)C2=C(C(=CC(=C2)C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)




![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
